molecular formula C10H9NO B3187586 8-Methylquinolin-5-ol CAS No. 16026-71-4

8-Methylquinolin-5-ol

Cat. No. B3187586
CAS RN: 16026-71-4
M. Wt: 159.18
InChI Key: RYRIZLUASUZNFN-UHFFFAOYSA-N
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Patent
US05112817

Procedure details

Following the same procedure as in Example 23-(a), reaction and treatment were carried out using 3.9 g of 3-amino-4-methylphenol, 7 ml of glycerol, 8.7 g of sodium m-nitrobezene sulfonate and 29 ml of a 80% aqueous sulfuric acid solution in order to obtain 290 mg of 5-hydroxy-8-methylquinoline.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[CH3:8].[N+]([C:13]1[CH:14]=C(S([O-])(=O)=O)C=C[CH:18]=1)([O-])=O.[Na+].S(=O)(=O)(O)O>OCC(CO)O>[OH:9][C:4]1[CH:5]=[CH:6][C:7]([CH3:8])=[C:2]2[C:3]=1[CH:18]=[CH:13][CH:14]=[N:1]2 |f:1.2|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
NC=1C=C(C=CC1C)O
Step Two
Name
Quantity
8.7 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
7 mL
Type
solvent
Smiles
OCC(O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as in Example 23-(a), reaction and treatment

Outcomes

Product
Name
Type
product
Smiles
OC1=C2C=CC=NC2=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 290 mg
YIELD: CALCULATEDPERCENTYIELD 5.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.